molecular formula C23H27Cl2NO5 B14631204 decan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate CAS No. 57729-09-6

decan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate

Cat. No.: B14631204
CAS No.: 57729-09-6
M. Wt: 468.4 g/mol
InChI Key: RSKJHRNJPWRXNW-UHFFFAOYSA-N
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Description

Decan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is a synthetic organic compound characterized by its unique chemical structure It is composed of a decan-2-yl group attached to a 5-(2,4-dichlorophenoxy)-2-nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate typically involves the esterification of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid with decan-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an anhydrous solvent like dichloromethane for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Decan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid and decan-2-ol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the phenoxy ring can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophilic substitution reactions can be facilitated by using polar aprotic solvents like dimethyl sulfoxide (DMSO) and heating the reaction mixture.

Major Products Formed

    Hydrolysis: 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid and decan-2-ol.

    Reduction: 5-(2,4-dichlorophenoxy)-2-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Decan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of decan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The phenoxy group may also play a role in binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Decyl undecyl phthalate: Similar ester structure but different functional groups.

    Butoxyethyl (2,4-dichlorophenoxy)acetate: Contains the 2,4-dichlorophenoxy moiety but with different ester and nitro groups.

    2-Amino-7-(1,2-dihydroxyethyl)-6-methylsulfanyl-1H-thieno[3,2-g]pteridin-4-one: Different core structure but similar functional groups.

Uniqueness

Decan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

57729-09-6

Molecular Formula

C23H27Cl2NO5

Molecular Weight

468.4 g/mol

IUPAC Name

decan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate

InChI

InChI=1S/C23H27Cl2NO5/c1-3-4-5-6-7-8-9-16(2)30-23(27)19-15-18(11-12-21(19)26(28)29)31-22-13-10-17(24)14-20(22)25/h10-16H,3-9H2,1-2H3

InChI Key

RSKJHRNJPWRXNW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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